4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide
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Overview
Description
4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide typically involves the introduction of a bromomethyl group to the benzoyl moiety, followed by the attachment of the thiophene-2-sulfonamide group. Common synthetic routes include:
Chemical Reactions Analysis
4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Scientific Research Applications
4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is utilized in the synthesis of organic semiconductors and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a precursor for the synthesis of various thiophene-based compounds used as corrosion inhibitors and metal complexing agents
Mechanism of Action
The mechanism of action of 4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The sulfonamide group can interact with various biological targets, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H10BrNO3S2 |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
4-[3-(bromomethyl)benzoyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H10BrNO3S2/c13-6-8-2-1-3-9(4-8)12(15)10-5-11(18-7-10)19(14,16)17/h1-5,7H,6H2,(H2,14,16,17) |
InChI Key |
SSKYKQQLOBFTEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N)CBr |
Origin of Product |
United States |
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